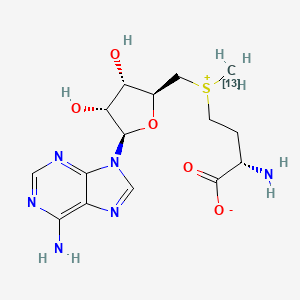

S-Adenosyl-L-methionine-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-Adenosyl-L-methionine-13C: is a stable isotope-labeled compound of S-Adenosyl-L-methionine, a naturally occurring sulfonium compound found in all living organisms. It plays a crucial role in various biological processes, including methylation, trans-sulfuration, and trans-propylamine reactions. The 13C labeling is used in research to trace and study metabolic pathways and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine-13C can be synthesized through enzymatic reactions involving methionine and adenosine triphosphate (ATP). The reaction is catalyzed by methionine adenosyltransferase. The process involves the deoxygenation of the solution by argon, followed by the addition of immobilized inorganic pyrophosphatase, SAM synthetase, and co-immobilized adenylate kinase and pyruvate kinase .

Industrial Production Methods: Microbial production is a feasible method for industrial applications. Various strategies, such as optimization of fermentation processes and metabolic engineering, have been employed to enhance the production of this compound. Common microbial strains used include Saccharomyces cerevisiae, Pichia pastoris, and Escherichia coli .

Chemical Reactions Analysis

Types of Reactions: S-Adenosyl-L-methionine-13C undergoes several types of reactions, including:

Methylation: It donates methyl groups to various substrates.

Trans-sulfuration: It participates in the conversion of homocysteine to cysteine.

Trans-propylamine: It is involved in the synthesis of polyamines.

Common Reagents and Conditions: Reactions involving this compound typically require specific enzymes such as methyltransferases, aminotransferases, and radical SAM enzymes. Conditions often include physiological pH and temperature, with the presence of cofactors like ATP and pyridoxal phosphate .

Major Products: The major products formed from these reactions include methylated compounds, cysteine, and polyamines. These products play vital roles in cellular functions and metabolic pathways .

Scientific Research Applications

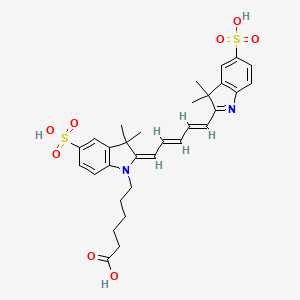

Chemistry: S-Adenosyl-L-methionine-13C is used to study methylation reactions and enzyme mechanisms. It helps in understanding the role of methylation in organic synthesis and natural product biosynthesis .

Biology: In biological research, it is used to trace metabolic pathways and study the regulation of gene expression through methylation. It also aids in the investigation of protein and nucleic acid modifications .

Medicine: this compound is used in medical research to study its effects on liver disorders, depression, and osteoarthritis. It helps in understanding the biochemical basis of these conditions and developing therapeutic interventions .

Industry: In the industrial sector, it is used in the production of pharmaceuticals and dietary supplements. Its role in enhancing the stability and bioavailability of compounds makes it valuable in drug formulation .

Mechanism of Action

S-Adenosyl-L-methionine-13C exerts its effects primarily through transmethylation, where it donates a methyl group to various substrates. This process is crucial for cellular growth, repair, and the maintenance of cell membranes. It also influences the action of hormones and neurotransmitters, affecting mood and cognitive functions . The molecular targets include DNA, RNA, proteins, and small molecules, with pathways involving methyltransferases and other enzymes .

Comparison with Similar Compounds

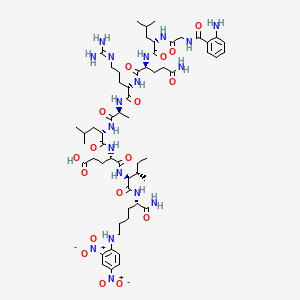

S-Adenosyl-L-homocysteine: A product of methylation reactions, it is involved in the regulation of methyltransferase activity.

S-Adenosyl-L-methionine: The non-labeled version, widely used in biological and medical research.

S-Adenosyl-L-methionine analogs: These are used to study the specificity and mechanism of methyltransferases.

Uniqueness: S-Adenosyl-L-methionine-13C is unique due to its stable isotope labeling, which allows for precise tracing and analysis in metabolic studies. This labeling provides a significant advantage in research, enabling detailed insights into biochemical pathways and mechanisms .

Properties

CAS No. |

74084-24-5 |

|---|---|

Molecular Formula |

C15H22N6O5S |

Molecular Weight |

399.43 g/mol |

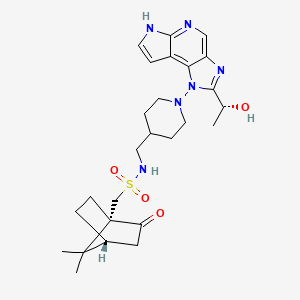

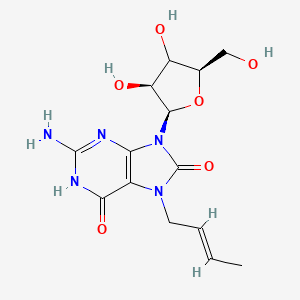

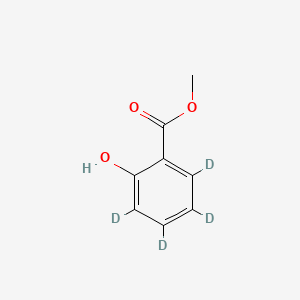

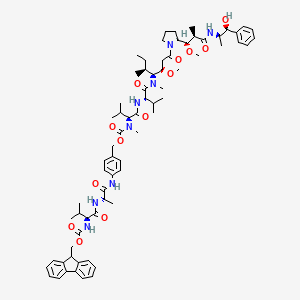

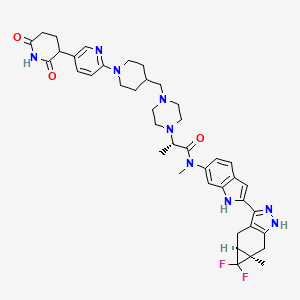

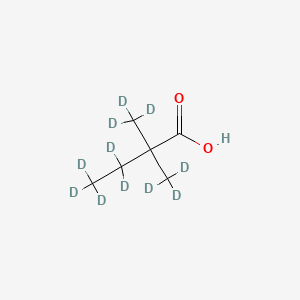

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(113C)methylsulfonio]butanoate |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1+1 |

InChI Key |

MEFKEPWMEQBLKI-NFZQFHNOSA-N |

Isomeric SMILES |

[13CH3][S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)

![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)

![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)